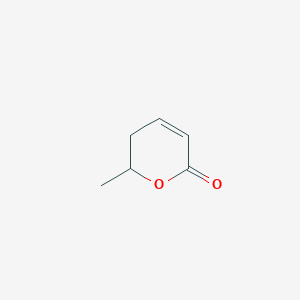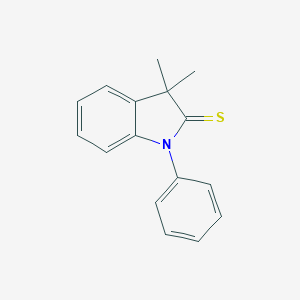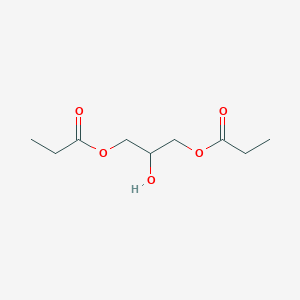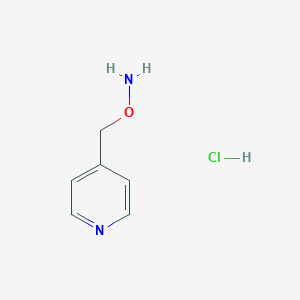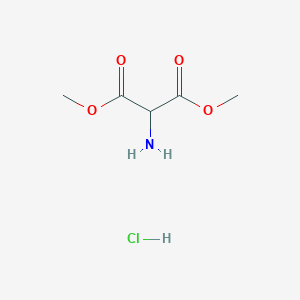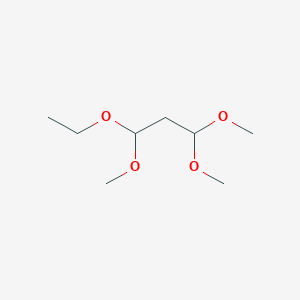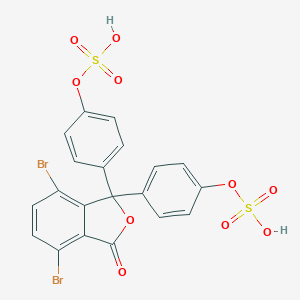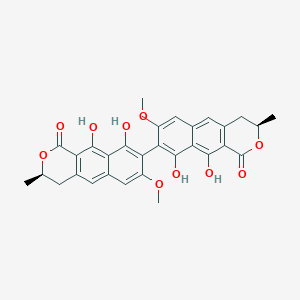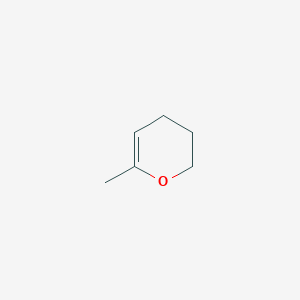![molecular formula C7H9BN2S B095143 1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine CAS No. 17303-92-3](/img/structure/B95143.png)
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine, commonly known as DMDTD, is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. DMDTD belongs to the family of thieno[3,2-d][1,2,3]diazaborines, which are known for their unique chemical and biological properties.
Aplicaciones Científicas De Investigación
DMDTD has been extensively studied for its potential applications in various fields of science. In medicine, DMDTD has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of Alzheimer's disease. In agriculture, DMDTD has been shown to have insecticidal properties and has been used as a pesticide. In materials science, DMDTD has been studied for its potential use in organic electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of DMDTD is not fully understood. However, studies have shown that DMDTD can bind to proteins and enzymes, altering their activity. In cancer cells, DMDTD has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the growth and proliferation of cancer cells. In Alzheimer's disease, DMDTD has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
DMDTD has been shown to have various biochemical and physiological effects. In cancer cells, DMDTD has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. In Alzheimer's disease, DMDTD has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In insects, DMDTD has been shown to disrupt the nervous system, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMDTD in lab experiments is its unique chemical and biological properties. DMDTD has been shown to have anti-cancer, anti-inflammatory, and insecticidal properties, making it a versatile compound for various applications. However, one limitation of using DMDTD in lab experiments is its complex synthesis method and the need for high purity. Impurities can affect the properties and performance of DMDTD, making it challenging to reproduce results.
Direcciones Futuras
There are several future directions for the study of DMDTD. In medicine, DMDTD could be further studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. In agriculture, DMDTD could be studied for its potential use as a natural pesticide. In materials science, DMDTD could be studied for its potential use in organic electronics and optoelectronics. Additionally, further research could be conducted to better understand the mechanism of action of DMDTD and its potential applications in various fields of science.
Conclusion:
In conclusion, DMDTD is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. Its unique chemical and biological properties make it a versatile compound for various applications. However, the complex synthesis method and the need for high purity make it challenging to reproduce results. Further research is needed to better understand the mechanism of action of DMDTD and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of DMDTD is a complex process that involves several steps. One of the most common methods of synthesizing DMDTD is through the reaction of 2,4-dimethylthiophene with boron trifluoride diethyl etherate and hydrazine hydrate. The product is then purified through various techniques such as recrystallization and chromatography. The purity of the final product is critical as impurities can affect the properties and performance of DMDTD.
Propiedades
Número CAS |
17303-92-3 |
|---|---|
Nombre del producto |
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine |
Fórmula molecular |
C7H9BN2S |
Peso molecular |
164.04 g/mol |
Nombre IUPAC |
1,2-dimethylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C7H9BN2S/c1-8-6-3-4-11-7(6)5-9-10(8)2/h3-5H,1-2H3 |
Clave InChI |
FJHQUYKXQNUYGP-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=NN1C)SC=C2)C |
SMILES canónico |
B1(C2=C(C=NN1C)SC=C2)C |
Sinónimos |
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



